molecular formula C14H14Cl2N2O2 B5519218 1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

Cat. No. B5519218
M. Wt: 313.2 g/mol
InChI Key: RSATYEUYBKNJBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diazaspiro[4.4]non-ene derivatives involves reactions between specific reactants under controlled conditions. For instance, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates reacted with 4-benzylamino- and 4-arylaminopent-3-en-2-ones to yield 1-aryl-7-benzyl- and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, highlighting a method for synthesizing complex spiro compounds (Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as the 9-acetyl-4-cinnamoyl-3-hydroxy-1-(4-methoxyphenyl)-8-methyl-7-phenyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-dione, has been elucidated using X-ray crystallography, providing insights into the 3D arrangement of atoms within the molecule and offering a foundation for understanding its reactivity and properties (Silaichev et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.4]non-ene derivatives includes their ability to undergo various transformations under specific conditions. These transformations can lead to the formation of new chemical bonds and structures, illustrating the versatility of these compounds in synthetic chemistry. For example, the reaction of diphenylcyclopropenone oxime with isocyanates yielding diazaspiro[2.3]hexenones showcases the potential for creating novel diazaspiro compounds through selective reactions (Yoshida et al., 1987).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different environmental conditions. These properties are determined through experimental measurements and can significantly influence the compound's application and handling.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, define the potential applications of diazaspiro[4.4]non-ene derivatives in chemical synthesis and other areas. Studies such as those on the reactivity of cyclopropenone oximes and isocyanates contribute to a deeper understanding of these compounds' chemical behavior (Yoshida et al., 1987).

Scientific Research Applications

Synthesis and Chemical Reactions

1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene is a compound involved in various chemical synthesis processes and reactions, contributing to the development of novel heterocyclic compounds. Its applications span across creating spirocyclic and heterocyclic structures, which are of interest in medicinal chemistry and material science due to their unique properties and potential therapeutic applications.

  • Heterocyclic Compound Synthesis : The compound is involved in the synthesis of novel 4,6-diazaspiro[2.3]hex-1-en-5-ones through reactions with isocyanates, demonstrating its utility in constructing complex spirocyclic architectures (Yoshida et al., 1987; Yoshida et al., 1988).
  • Transformation into Pyrazolines : In research exploring strained polycyclic compounds, it serves as a precursor for generating 1-acyl-3-(2-chloroethyl)-2-pyrazolines, showcasing its versatility in ring transformations and providing insights into the synthesis of bicyclic structures with potential biological activity (Tomilov et al., 1995).
  • Oxime Derivative Formation : Its framework is used for generating oxime derivatives from ketones of heterocyclic spiro compounds, illustrating its role in diversifying heterocyclic chemistries and enhancing the functional group repertoire for further synthetic applications (Rahman et al., 2013).

ADMET Profiling and Pharmacodynamics

The compound's derivatives are subject to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and pharmacodynamic investigations to evaluate their potential as therapeutic agents. These studies provide critical data on the biological behavior and efficacy of spirocyclic compounds, contributing to the development of new drugs and therapeutic strategies.

  • Biological Assays and Behavioral Studies : Specific derivatives have been explored for their selective agonistic activities on neuronal nicotinic acetylcholine receptors, with comprehensive in vitro ADMET profiling and in vivo behavioral studies indicating favorable profiles for central nervous system applications (Matera et al., 2018).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or pesticide, its mechanism of action would depend on its structure and the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

Future Directions

The future research directions for this compound would depend on its intended use and any observed biological activity. If it shows promising activity as a drug or pesticide, for example, future research could focus on optimizing its structure to improve its efficacy and safety .

properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-9(19)18-14(6-2-3-7-14)20-13(17-18)11-5-4-10(15)8-12(11)16/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSATYEUYBKNJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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